4-Bromo-1-hexene
Description
4-Bromo-1-hexene is an organobromine compound with the molecular formula C₆H₁₁Br. It consists of a six-carbon chain with a bromine atom at the fourth carbon and a double bond between the first and second carbons. This structure places it in the family of bromoalkenes, where the position of the bromine and the double bond significantly influence its reactivity, stability, and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromohex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h3,6H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQKXXPCKOEGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316800 | |
| Record name | 4-Bromo-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58794-27-7 | |
| Record name | 4-Bromo-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58794-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with bromine in the presence of a solvent like carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-hexene, resulting in the formation of this compound.
Another method involves the use of allylmagnesium bromide, which is prepared by reacting allyl bromide with magnesium in dry ether. This Grignard reagent can then be reacted with 1-bromo-3-chloropropane to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of catalysts and specific solvents can enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Electrophilic Addition: Bromine or hydrogen bromide in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Major Products
Alcohols: Formed from nucleophilic substitution reactions.
Dihalides: Formed from addition reactions with halogens.
Epoxides and Diols: Formed from oxidation reactions.
Scientific Research Applications
4-Bromo-1-hexene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and biologically active molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Mechanism of Action
The mechanism of action of 4-bromo-1-hexene in chemical reactions involves its functional groups. The double bond can participate in electrophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. The presence of both functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Bromo-1-hexene and 6-Bromo-1-hexene
- 5-Bromo-1-hexene (CAS 4558-27-4) shares the same molecular formula (C₆H₁₁Br , MW 163.057 g/mol) as 4-Bromo-1-hexene but differs in bromine placement (position 5 vs. 4). This positional isomerism affects dipole moments and boiling points . For example, the closer proximity of bromine to the double bond in this compound may enhance electron-withdrawing effects, stabilizing carbocation intermediates in electrophilic addition reactions .
- 6-Bromo-1-hexene (CAS 23703-22-2) features bromine at the terminal carbon. However, the terminal position may also lead to lower thermal stability due to weaker C-Br bond strength .
Table 1: Comparison of Positional Isomers
Structural Isomers: 4-Bromo-2-hexene
4-Bromo-2-hexene (mentioned in ) differs in double bond placement (C2-C3 vs. C1-C2 in this compound). This structural isomerism impacts conjugation and stability :
Halogen-Substituted Analogues: (E)-4-Bromo-1-chloro-2-methyl-2-butene
The compound (E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6) introduces chlorine and a methyl branch . Key differences include:
- Electronegativity : Chlorine’s higher electronegativity compared to bromine alters electron distribution, affecting reaction mechanisms (e.g., slower SN2 reactions due to poorer leaving group ability).
- Steric Effects : The methyl group introduces steric hindrance, reducing accessibility to the reactive site compared to linear this compound .
Aromatic Derivatives: p-Bromohexylbenzene
p-Bromohexylbenzene (CAS 52997-43-0) incorporates an aromatic ring, diverging significantly from aliphatic this compound. The aromatic system enhances stability via resonance but reduces reactivity in aliphatic chain-specific reactions (e.g., polymerization). This compound is more suited for applications requiring aromatic electrophilic substitution .
Biological Activity
4-Bromo-1-hexene is an organic compound classified as a bromoalkene, characterized by its molecular formula and a molecular weight of 163.06 g/mol. This compound features a bromine atom attached to the fourth carbon of a six-carbon chain, along with a carbon-carbon double bond. Its reactivity is influenced by these functional groups, making it a useful intermediate in various chemical syntheses and biological studies.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with enzymes and biological pathways. Notably, it has been observed to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, potentially resulting in significant drug-drug interactions .
Enzyme Interaction
Cytochrome P450 enzymes are involved in the oxidative metabolism of various substrates, including pharmaceuticals. The inhibition by this compound could affect the metabolism of drugs that rely on these enzymes, leading to increased toxicity or therapeutic failure of these medications.
Case Studies and Experimental Data
- Inhibition Studies : In vitro studies have shown that compounds similar to this compound can inhibit specific isoforms of cytochrome P450 enzymes, such as CYP3A4 and CYP2D6. This has implications for the metabolism of commonly prescribed medications like statins and antidepressants.
- Reactivity Studies : Research indicates that this compound can undergo various reactions typical of alkenes, such as addition reactions and polymerization processes. These reactions can be utilized to synthesize more complex molecules that may exhibit additional biological activities .
Comparative Analysis with Related Compounds
The biological activity and reactivity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Bromohexane | Bromoalkane | Saturated; lacks double bond |
| 3-Bromo-1-hexene | Bromoalkene | Bromine at a different position; alters reactivity |
| 4-Bromo-2-pentene | Bromoalkene | Shorter carbon chain; different reactivity pattern |
| 5-Bromo-1-pentene | Bromoalkene | Longer carbon chain; different physical properties |
Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in their structure and functional groups.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in electrophilic addition reactions allows for the formation of various derivatives that may possess distinct biological properties. For instance, it can be utilized in the synthesis of liquid crystals or polymers with potential applications in material science .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 4-bromo-1-hexene with high regioselectivity?
- Methodology : Use allylic bromination of 1-hexene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent (e.g., CCl₄). Monitor reaction progress via GC-MS to minimize isomer formation (e.g., 3-bromo-1-hexene) .
- Key Data :
| Method | Yield (%) | Major Byproduct |
|---|---|---|
| NBS/AIBN | 75–85 | 3-bromo-1-hexene |
| HBr/peroxide | 60–70 | 1,2-dibromohexane |
Q. How can the purity of this compound be validated after synthesis?
- Methodology : Combine chromatography (silica gel, hexane/ethyl acetate) with spectroscopic techniques:
- ¹H NMR : Look for vinyl proton signals at δ 5.6–5.8 ppm (doublet of doublets) and bromine-coupled protons at δ 3.9–4.2 ppm .
- GC-MS : Confirm molecular ion peak at m/z 164 (M⁺) and absence of peaks corresponding to isomers (e.g., m/z 164 for 3-bromo-1-hexene) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive properties .
- Store under inert gas (N₂/Ar) to prevent degradation; avoid exposure to light/moisture .
Advanced Research Questions
Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Compare reactivity with Pd catalysts (e.g., Pd(PPh₃)₄) under varying conditions:
- Steric effects : Bulkier ligands (e.g., SPhos) improve selectivity by reducing β-hydride elimination .
- Electronic effects : Electron-withdrawing substituents on the catalyst enhance oxidative addition of the C-Br bond .
Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cyclopropanation?
- Contradiction Analysis :
- Possible Causes : Variability in solvent polarity (e.g., THF vs. DMF) or catalyst loading .
- Resolution : Reproduce results using controlled variables (e.g., anhydrous solvents, standardized catalyst batches) and validate via collaborative inter-lab studies .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic additions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model carbocation stability at C1 vs. C4 positions .
- Compare with experimental results from hydrobromination reactions to validate computational models .
Q. What advanced characterization techniques confirm the structural integrity of this compound derivatives?
- Techniques :
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-Br = ~1.93 Å) for crystalline derivatives .
- IR spectroscopy : Identify C-Br stretching vibrations at ~550–650 cm⁻¹ .
Ethical and Methodological Considerations
Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound reactivity?
- Best Practices :
- Document all parameters (e.g., solvent purity, temperature gradients) to isolate confounding variables .
- Use peer-reviewed databases (e.g., PubChem, Reaxys) for benchmarking .
Q. What ethical standards apply to publishing data on this compound toxicity or environmental impact?
- Guidelines :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Cite primary sources (e.g., EPA DSSTox) for toxicity profiles; avoid unverified claims from non-peer-reviewed platforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
